(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid
Description
(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid is an aromatic organoboron compound featuring a dibenzofuran scaffold substituted with a chlorine atom at the 3-position and a boronic acid (-B(OH)₂) group at the 1-position. Its molecular formula is C₁₂H₈BClO₃, with a molecular weight of 260.45 g/mol (estimated based on structural analogs) .
Properties
Molecular Formula |
C12H8BClO3 |
|---|---|
Molecular Weight |
246.45 g/mol |
IUPAC Name |
(3-chlorodibenzofuran-1-yl)boronic acid |
InChI |
InChI=1S/C12H8BClO3/c14-7-5-9(13(15)16)12-8-3-1-2-4-10(8)17-11(12)6-7/h1-6,15-16H |
InChI Key |
ISJGRUZLHDAERE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC2=C1C3=CC=CC=C3O2)Cl)(O)O |
Origin of Product |
United States |
Preparation Methods
Halogenation of Dibenzofuran
Reaction Conditions and Catalysts
Palladium-Catalyzed Borylation
- Catalyst: Palladium(II) acetate or palladium(0) complexes like Pd(PPh₃)₄ are commonly used.
- Boron Source: Bis(pinacolato)diboron is preferred due to its stability and reactivity.
- Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are typical bases used.
- Solvents: DMF or THF are commonly employed due to their ability to dissolve the reactants and stabilize the palladium catalyst.
Industrial Production Methods
Industrial-scale production involves optimizing reaction conditions for efficiency and cost-effectiveness. Continuous flow reactors are often used to enhance reaction yields and reduce batch-to-batch variability. Solvent and catalyst selection are crucial for scalability and environmental sustainability.
Analytical Techniques for Characterization
To ensure the purity and structural integrity of this compound, several analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹¹B NMR are used to confirm the boronic acid moiety and assess the absence of boroxine formation.
- High-Resolution Mass Spectrometry (HRMS): Validates the molecular weight and structure of the compound.
- High-Performance Liquid Chromatography (HPLC): Used with UV detection to assess purity and identify any impurities.
Challenges and Considerations
Protodeborylation
Protodeborylation, the loss of the boronic acid group, is a common issue in aqueous or acidic conditions. To mitigate this, reactions are typically conducted in aprotic solvents at low temperatures, and stabilizing ligands may be added to the catalytic system.
Boroxine Formation
Boroxine formation can occur during analysis, especially in mass spectrometry. Derivatization with diols or sugars can stabilize the boronic acid and prevent this issue.
Chemical Reactions Analysis
Types of Reactions: (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The chlorine atom on the dibenzofuran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Substituted dibenzofuran derivatives.
Scientific Research Applications
(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the carbon-carbon bond . The boronic acid group also interacts with various molecular targets through hydrogen bonding and coordination with metal centers .
Comparison with Similar Compounds
Structural Analogs in the Dibenzofuran Boronic Acid Family
Key structural analogs include:
Key Observations :
Electronic and Steric Effects
- Chlorine vs. Other Substituents : Chlorine is electron-withdrawing, which may lower the pKa of the boronic acid group compared to electron-donating substituents (e.g., methoxy). For example, Wulff-type boronic acids with adjacent amines exhibit pKa values as low as 7.3–8.5 due to B–N coordination . In contrast, phenyl boronic acid (pKa ~8.8) is less acidic than chloro-substituted derivatives .
- Steric Hindrance : The dibenzofuran scaffold inherently imposes steric constraints. Chlorine at the 3-position may further hinder transmetallation in Suzuki-Miyaura reactions compared to less bulky substituents .
Biological Activity
(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H9BClO2
- Molecular Weight : 232.48 g/mol
- Physical Form : Solid
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Its boronic acid moiety allows it to form reversible covalent bonds with diols, which can modulate the activity of various proteins involved in cellular signaling pathways.
1. Antimicrobial Activity
Research has shown that compounds with similar structures exhibit antimicrobial properties. For instance, studies indicate that this compound can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli by disrupting their cell membranes or interfering with metabolic processes.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can reduce inflammation in various models, including arthritis.
3. Antioxidant Activity
The presence of hydroxyl groups in the compound contributes to its antioxidant activity, enabling it to scavenge free radicals and reduce oxidative stress within biological systems.
4. Cytotoxic Effects
In vitro studies have indicated that this compound may induce apoptosis in cancer cell lines through mitochondrial pathways, suggesting a potential role in cancer therapy.
Data Table of Biological Activities
Study 1: Antimicrobial Activity
A study conducted on various boronic acid derivatives, including this compound, demonstrated significant inhibition against common pathogens. The study highlighted the compound's effectiveness in disrupting bacterial cell integrity.
Study 2: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory effects of boronic acids revealed that this compound could effectively reduce inflammation in animal models by modulating NF-kB signaling pathways, which are crucial in inflammatory responses.
Study 3: Cytotoxicity Against Cancer Cells
In vitro experiments on cancer cell lines showed that this compound could induce apoptosis through the activation of caspases, suggesting its potential as an anticancer agent.
Q & A
Q. What experimental conditions mitigate protodeborylation during synthetic applications?
- Methodology : Use aprotic solvents (e.g., THF, DMF) and low temperatures (0–5°C) to stabilize the boronic acid. Add stabilizing ligands (e.g., neocuproine) in catalytic systems. Monitor degradation via B NMR; rapid protodeborylation in acidic/buffered media requires pH control (pH > 7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
